molecular formula C19H24N2 B562720 N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine CAS No. 1189466-15-6

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine

Cat. No.: B562720
CAS No.: 1189466-15-6
M. Wt: 285.446
InChI Key: ZCMDXDQUYIWEKB-OUHXUHDZSA-N
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Description

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical and research settings. The compound is characterized by the presence of a deuterated phenyl ring, which is often used in research to study metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Deuteration of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas or a deuterated reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated analogs with modified functional groups.

Scientific Research Applications

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and pharmacokinetics.

    Biology: Employed in biological studies to understand the interaction of fentanyl analogs with opioid receptors.

    Medicine: Investigated for its potential use in pain management and anesthesia.

    Industry: Utilized in the development of new synthetic opioids and related compounds.

Mechanism of Action

The mechanism of action of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine involves its interaction with the mu-opioid receptor. The compound binds to this receptor, leading to the activation of downstream signaling pathways that result in analgesic effects. The deuterated phenyl ring allows researchers to track the compound’s metabolic fate and understand its pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure but without the deuterated phenyl ring.

    Ocfentanil: An analog with a fluorinated phenyl ring.

    Furanylfentanyl: A fentanyl analog with a furan ring.

Uniqueness

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is unique due to its deuterated phenyl ring, which provides distinct advantages in metabolic and pharmacokinetic studies. This feature allows for more precise tracking and analysis compared to non-deuterated analogs.

Properties

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMDXDQUYIWEKB-OUHXUHDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662168
Record name Despropionyl fentanyl-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189466-15-6
Record name Despropionyl fentanyl-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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